2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene core with two chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one with appropriate reagents under controlled conditions. One common method includes the use of pyrrolidine enamine intermediates, which react with acrylamide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrobenzoannulene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, ethyl lithiopropiolate for forming derivatives, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include hydroxyimino derivatives, methoxyimino derivatives, and various N-alkylated compounds .
Scientific Research Applications
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The exact pathways and targets are still under investigation, but it is known to participate in reactions that modify its structure and properties, leading to different biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one
Uniqueness
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C11H10Cl2O |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2,3-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-7-3-1-2-4-11(14)8(7)6-10(9)13/h5-6H,1-4H2 |
InChI Key |
UNNCLAFWEIXXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=CC(=C(C=C2C1)Cl)Cl |
Origin of Product |
United States |
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